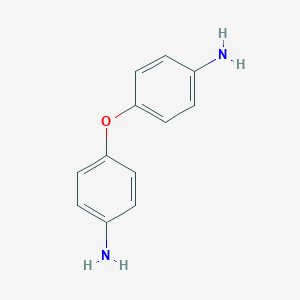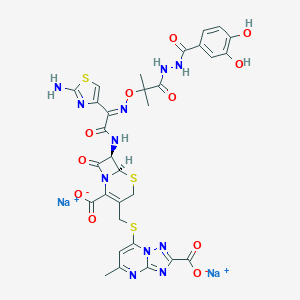
Sankei
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sankei is a plant extract that has been used in traditional Chinese medicine for centuries. It is derived from the root of the plant Panax notoginseng, which is also known as Sanqi or Tianqi. Sankei has gained attention in recent years due to its potential therapeutic properties and its use in scientific research.
Mécanisme D'action
The active compounds in Sankei are believed to exert their effects through various mechanisms. One of the main mechanisms is through the modulation of signaling pathways involved in inflammation and oxidative stress. Sankei has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. It may also exert its effects through the activation of certain receptors in the body.
Effets Biochimiques Et Physiologiques
Sankei has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. Sankei has also been shown to improve cognitive function, enhance physical performance, and protect against cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Sankei has several advantages for use in lab experiments. It is a natural product that is readily available and has been used in traditional medicine for centuries. It is also relatively safe and has low toxicity. However, there are some limitations to its use. Sankei is a complex mixture of compounds, which can make it difficult to standardize and control for in experiments. It can also be difficult to determine the optimal dosage and duration of treatment.
Orientations Futures
There are several future directions for research on Sankei. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Sankei has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these diseases. Another area of interest is its potential use in sports performance. Sankei has been shown to enhance physical performance and may be able to improve endurance and muscle strength. Finally, further research is needed to determine the optimal dosage and duration of treatment for Sankei, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, Sankei is a plant extract that has gained attention in recent years due to its potential therapeutic properties. It has been investigated for its anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular effects. Sankei has also been studied for its ability to improve cognitive function and enhance physical performance. While there are some limitations to its use in lab experiments, Sankei has several advantages and holds promise for future research in a variety of fields.
Méthodes De Synthèse
Sankei is extracted from the root of the Panax notoginseng plant. The extraction method involves grinding the root into a fine powder and then extracting the active compounds using solvents such as ethanol or water. The extract is then concentrated and purified to obtain a standardized product.
Applications De Recherche Scientifique
Sankei has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been investigated for its anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular effects. Sankei has also been studied for its ability to improve cognitive function and enhance physical performance.
Propriétés
Numéro CAS |
115761-49-4 |
|---|---|
Nom du produit |
Sankei |
Formule moléculaire |
C31H27N11Na2O11S3 |
Poids moléculaire |
871.8 g/mol |
Nom IUPAC |
disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C31H29N11O11S3.2Na/c1-11-6-17(42-30(33-11)36-21(39-42)27(50)51)54-8-13-9-55-25-19(24(47)41(25)20(13)26(48)49)35-23(46)18(14-10-56-29(32)34-14)40-53-31(2,3)28(52)38-37-22(45)12-4-5-15(43)16(44)7-12;;/h4-7,10,19,25,43-44H,8-9H2,1-3H3,(H2,32,34)(H,35,46)(H,37,45)(H,38,52)(H,48,49)(H,50,51);;/q;2*+1/p-2/b40-18+;;/t19-,25-;;/m1../s1 |
Clé InChI |
JSKZWIGBDHYSGI-UCSXVCBISA-L |
SMILES isomérique |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/OC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)/C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Synonymes |
7-(((-7-(2-(2-amino-4-thiazolyl)-2-((1-(3-(3,4-dihydroxybenzoyl)carbazoyl)-1-methylethoxy)imino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)thio-5-methyl)-(1,2,4)triazolo(1,5-1)pyrimidine-2-carboxylic acid Ro 09-1227 Ro-09-1227 sankei SR 1024 SR-1024 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






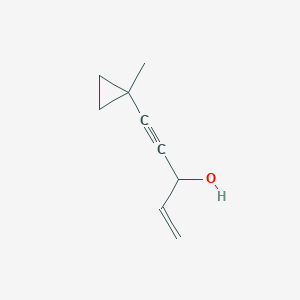
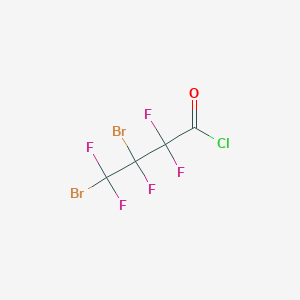
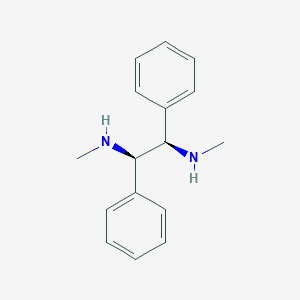
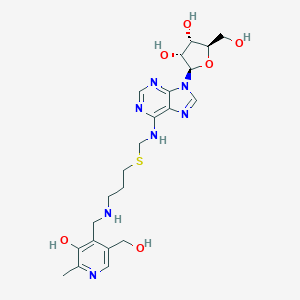
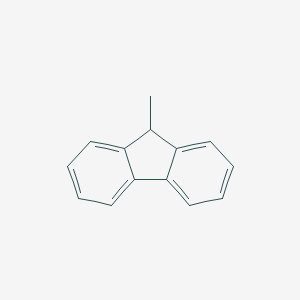
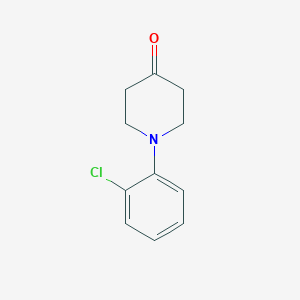
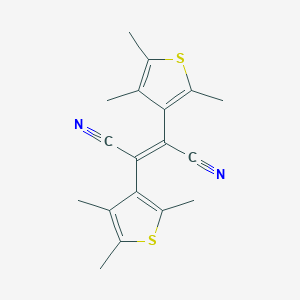
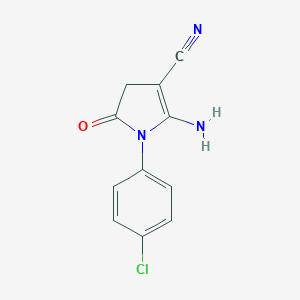
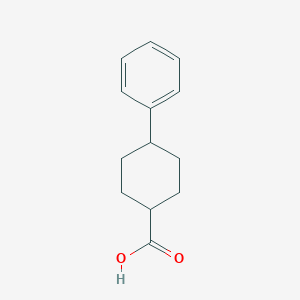
![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)
